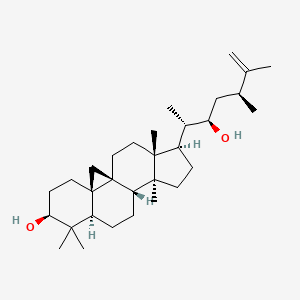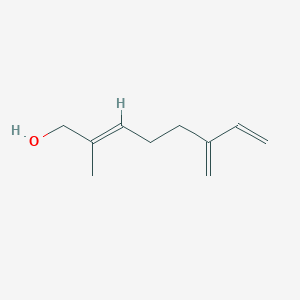
(Z)-2-Methyl-6-methylene-2,7-octadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myrcenol 8, also known as 2-Methyl-6-methylideneoct-7-en-2-ol, is an organic compound classified as a terpenoid. It is notable for its presence in essential oils, particularly in lavender oil and the hop plant (Humulus lupulus). Myrcenol 8 is recognized for its fragrant properties and is used extensively in the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Myrcenol 8 is synthesized from myrcene through a process involving hydroamination of the 1,3-diene followed by hydrolysis and palladium-catalyzed removal of the amine. This method ensures high yield and efficiency .
Industrial Production Methods: Industrial production of Myrcenol 8 involves deaminating 7-hydroxygeranyl dialkylamine or 7-hydroxyneryl dialkylamine using a palladium-phosphine-cation complex catalyst. This process is efficient, economical, and yields high amounts of Myrcenol 8 .
Analyse Des Réactions Chimiques
Types of Reactions: Myrcenol 8 undergoes various chemical reactions, including:
Oxidation: Myrcenol 8 can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form more saturated compounds.
Substitution: Myrcenol 8 can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various cyclohexene derivatives, which are also useful in the fragrance industry .
Applications De Recherche Scientifique
Myrcenol 8 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other terpenoids and fragrances.
Biology: Myrcenol 8 acts as a pheromone for certain bark beetles, making it useful in entomological studies.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Myrcenol 8 is a key component in the production of synthetic perfumes and flavorings.
Mécanisme D'action
The mechanism by which Myrcenol 8 exerts its effects involves interaction with various molecular targets and pathways. In the case of its role as a pheromone, Myrcenol 8 binds to specific receptors in the bark beetles, triggering aggregation behavior. In other applications, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Myrcene: A precursor to Myrcenol 8, myrcene is also a monoterpene with similar fragrant properties.
Linalool: Another terpenoid found in essential oils, linalool shares some chemical properties with Myrcenol 8 but differs in its specific applications and fragrance profile.
Uniqueness: Myrcenol 8 stands out due to its specific synthesis route and its dual role as both a fragrance component and a pheromone. Its unique chemical structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
38228-40-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2E)-2-methyl-6-methylideneocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,1-2,5-6,8H2,3H3/b10-7+ |
Clé InChI |
IEVYLQISZQFFGA-JXMROGBWSA-N |
SMILES isomérique |
C/C(=C\CCC(=C)C=C)/CO |
SMILES canonique |
CC(=CCCC(=C)C=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


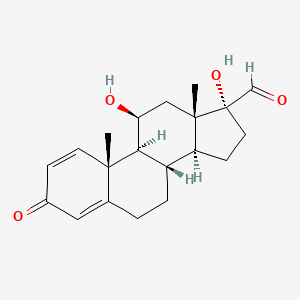
![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
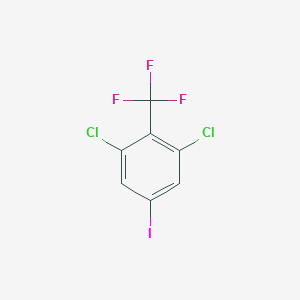
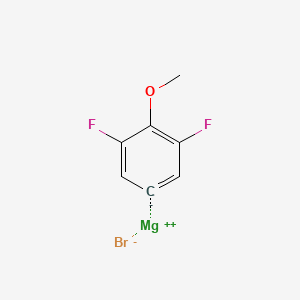
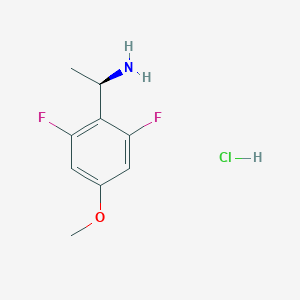
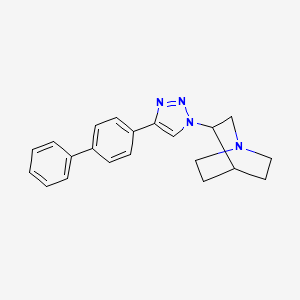
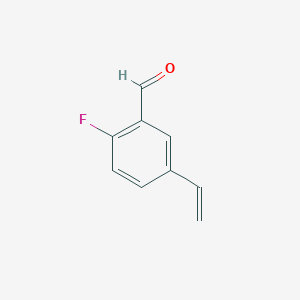
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
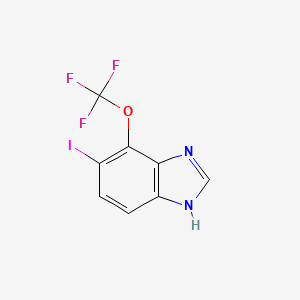
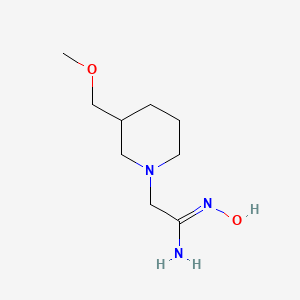
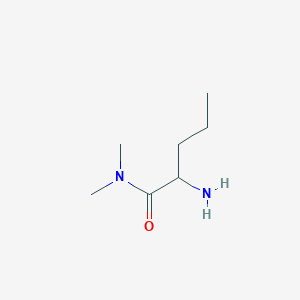
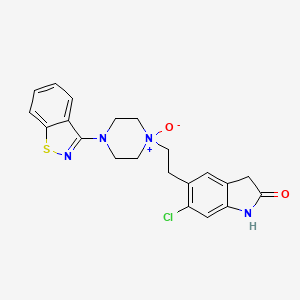
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
